(E)-6,8-Dibromo-N'-hydroxyisoquinoline-1-carboximidamide
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Overview
Description
(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features two bromine atoms attached to the isoquinoline ring, which contributes to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide typically involves multiple steps, starting with the bromination of isoquinoline derivatives The reaction conditions often include the use of bromine or bromine-containing reagents under controlled temperatures to ensure selective bromination at the 6 and 8 positions
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using automated reactors to ensure consistency and efficiency. The subsequent steps for introducing the carboximidamide group are optimized for high yield and purity, often involving continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides are employed under basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinoline derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide has several applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins and enzymes.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.
Mechanism of Action
The mechanism by which (E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms and the hydroxyisoquinoline moiety play crucial roles in binding to these targets, modulating their activity and leading to the desired biological or chemical effects. The pathways involved often include inhibition of specific enzymes or disruption of cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 6,8-Dichloro-N’-hydroxyisoquinoline-1-carboximidamide
- 6,8-Difluoro-N’-hydroxyisoquinoline-1-carboximidamide
- 6,8-Diiodo-N’-hydroxyisoquinoline-1-carboximidamide
Uniqueness
(E)-6,8-Dibromo-N’-hydroxyisoquinoline-1-carboximidamide is unique due to the presence of bromine atoms, which impart distinct electronic and steric properties compared to its chloro, fluoro, and iodo analogs. These differences can influence the compound’s reactivity, binding affinity, and overall effectiveness in various applications.
Properties
Molecular Formula |
C10H7Br2N3O |
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Molecular Weight |
344.99 g/mol |
IUPAC Name |
6,8-dibromo-N'-hydroxyisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C10H7Br2N3O/c11-6-3-5-1-2-14-9(10(13)15-16)8(5)7(12)4-6/h1-4,16H,(H2,13,15) |
InChI Key |
BRZJPTGXXMXGLR-UHFFFAOYSA-N |
Isomeric SMILES |
C1=CN=C(C2=C(C=C(C=C21)Br)Br)/C(=N\O)/N |
Canonical SMILES |
C1=CN=C(C2=C(C=C(C=C21)Br)Br)C(=NO)N |
Origin of Product |
United States |
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